1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene
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Overview
Description
1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene is a chemical compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 g/mol . This compound is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene groups, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene involves several steps, typically starting with the appropriate fluorobenzene derivativeSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .
Chemical Reactions Analysis
1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to remove the iodine atoms.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic agents.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene depends on its application. In chemical reactions, the difluoromethoxy group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The iodine atoms can participate in halogen bonding, affecting the compound’s interactions with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene can be compared with other fluorinated and iodinated aromatic compounds, such as:
1-(Difluoromethoxy)-3-fluorobenzene: Lacks the iodine atoms, making it less reactive in halogenation reactions.
1-(Difluoromethoxy)-5-fluoro-2,3-diiodobenzene: Similar structure but different positioning of the fluorine atom, affecting its chemical properties.
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene: Another isomer with different substitution patterns, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C7H3F3I2O |
---|---|
Molecular Weight |
413.90 g/mol |
IUPAC Name |
1-(difluoromethoxy)-5-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-3-1-4(11)6(12)5(2-3)13-7(9)10/h1-2,7H |
InChI Key |
CODXULBLGXTQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)I)I)F |
Origin of Product |
United States |
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